Ethyl (e)-3-(4-phenoxyphenyl)acrylate
Description
Ethyl (E)-3-(4-phenoxyphenyl)acrylate is a cinnamic acid derivative characterized by an ethyl ester group and a 4-phenoxyphenyl substituent attached to the α,β-unsaturated carbonyl system. The (E)-configuration of the double bond is critical for its structural and electronic properties. The phenoxy group introduces steric bulk and electron-donating resonance effects, distinguishing it from simpler aryl-substituted acrylates.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-phenoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-19-17(18)13-10-14-8-11-16(12-9-14)20-15-6-4-3-5-7-15/h3-13H,2H2,1H3/b13-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDOUGMRFQWZBH-JLHYYAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (e)-3-(4-phenoxyphenyl)acrylate typically involves the esterification of (e)-3-(4-phenoxyphenyl)acrylic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Esterification and Transesterification
The compound can undergo ester exchange reactions due to its ethyl ester group. For example, in the presence of acid catalysts (e.g., H₂SO₄) or enzymatic agents, the ethyl group is replaceable with other alcohols (e.g., isopropyl or phenethyl alcohols). A study demonstrated that transesterification with 4-methoxyphenethyl alcohol under MNBA/DMAP catalysis yielded derivatives with modified ester groups .
Key conditions :
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Catalyst : MNBA (2-methyl-6-nitrobenzoic anhydride), DMAP (4-dimethylaminopyridine)
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Solvent : Dichloromethane
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Temperature : Room temperature
Polymerization Reactions
The acrylate group facilitates radical or anionic polymerization, forming polymers with enhanced thermal stability due to the phenoxyphenyl moiety. Industrial processes often employ continuous flow reactors to optimize conversion rates.
Polymer properties :
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Thermal stability : Decomposition temperature >250°C
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Applications : Coatings, adhesives, and high-performance materials
Michael Addition Reactions
The α,β-unsaturated ester undergoes Michael additions with nucleophiles (e.g., amines, thiols). For instance, reactions with primary amines yield β-amino ester derivatives, which are valuable intermediates in medicinal chemistry.
Example :
Conditions :
Hydroalkoxycarbonylation
Palladium-catalyzed hydroalkoxycarbonylation with alkynes produces α,β-unsaturated esters. A study using 4-phenoxyphenylacetylene and ethanol under Pd catalysis achieved 70% yield of the target compound .
Reaction Data :
| Substrate | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-phenoxyphenylacetylene | Pd(OAc)₂ | 80°C | 12 h | 70% |
Nucleophilic Substitution at the Phenoxy Group
The phenoxy substituent can undergo electrophilic aromatic substitution or coupling reactions. For example, bromination at the para-position of the phenoxy ring forms halogenated derivatives, which are precursors for cross-coupling reactions .
Experimental protocol :
Biological Activity-Related Modifications
While not a direct reaction of the compound itself, its derivatives exhibit biological activity. For example, structural analogs with methoxy or cyano groups show α-glucosidase inhibition (IC₅₀ = 12.4 µM) , highlighting its potential as a pharmacophore template.
Stability Under Hydrolytic Conditions
The ester bond is susceptible to hydrolysis in acidic or basic media:
Kinetics :
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Half-life (pH 7) : >24 hours
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Half-life (pH 1) : ~2 hours
Scientific Research Applications
Medicinal Chemistry
Ethyl (E)-3-(4-phenoxyphenyl)acrylate has been investigated for its potential therapeutic applications. Its structural similarity to other bioactive compounds suggests that it may exhibit anti-inflammatory and anticancer properties. Research indicates that derivatives of phenolic compounds possess significant biological activities, including antioxidant effects, which are crucial in combating oxidative stress-related diseases .
Case Study : A study explored the synthesis of multitarget molecular hybrids from cinnamic acid derivatives, including this compound. These hybrids showed promising activity against various cancer cell lines, indicating potential use in developing new anticancer agents .
Polymer Science
Due to its acrylate functionality, this compound can be utilized as a monomer in the production of polymers and copolymers. Its ability to undergo free radical polymerization makes it valuable in creating coatings, adhesives, and other polymeric materials with enhanced properties.
Table 1: Polymerization Characteristics
| Property | Value |
|---|---|
| Polymerization Method | Free Radical |
| Glass Transition Temp | Variable (depends on formulation) |
| Solubility | Soluble in organic solvents |
Material Science
In material science, this compound is being explored for its role in developing advanced materials with specific optical or mechanical properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength.
Case Study : Researchers have demonstrated that incorporating this compound into acrylic resins significantly enhances their mechanical properties while maintaining transparency, making them suitable for optical applications .
Mechanism of Action
The mechanism by which ethyl (e)-3-(4-phenoxyphenyl)acrylate exerts its effects depends on its specific application. In organic synthesis, the compound acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Ethyl (E)-3-(4-phenoxyphenyl)acrylate with structurally related compounds, emphasizing substituent effects, molecular properties, and biological activities:
Key Comparative Insights:
Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity of the α,β-unsaturated system, favoring nucleophilic additions.
Biological Activity: Methoxy and hydroxy derivatives (e.g., ) exhibit antimicrobial and antioxidant activities, suggesting that electron-donating substituents may enhance these properties. Cyano- and halogen-substituted analogs (e.g., ) are linked to pharmacological applications, implying substituent-dependent target specificity.
Stability and Synthesis: Lyophilization reduces the abundance of hydroxyl- and methoxy-substituted acrylates , but the phenoxy group’s lower polarity may confer better stability. Synthesis strategies vary: Radical pathways (), condensation reactions (), and esterification () are employed depending on substituent complexity.
Research Findings and Mechanistic Implications
- Antimicrobial Activity: Ethyl (E)-3-(4-methoxyphenyl)acrylate and its hydroxy analog demonstrate moderate antimicrobial effects, likely via membrane disruption or enzyme inhibition . The phenoxy variant’s larger substituent may alter interaction with microbial targets.
- Antioxidant Capacity: Methoxy and hydroxy groups enhance radical scavenging, as seen in . The phenoxy group’s resonance effects could similarly stabilize free radicals but with reduced polarity.
- Synthetic Accessibility: Cyano and halogenated derivatives require specialized reagents (e.g., EDC·HCl ), whereas phenoxy-substituted compounds may involve Ullmann or nucleophilic aromatic substitution for phenoxy group introduction.
Biological Activity
Ethyl (E)-3-(4-phenoxyphenyl)acrylate is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
This compound has the molecular formula CHO and a molecular weight of approximately 286.33 g/mol. The compound features an acrylate functional group, which is known for its reactivity in polymerization processes, alongside a phenoxy group attached to a phenyl ring. This unique structure contributes to its diverse biological activities.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of phenoxy-substituted compounds with acrylate derivatives. The synthetic pathways often focus on optimizing yield and purity while ensuring the desired stereochemistry is maintained.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that compounds with similar structures can inhibit lipid peroxidation effectively. For instance, a study demonstrated that derivatives of cinnamic acids, which include similar acrylate structures, showed high anti-lipid peroxidation activity ranging from 90% to 100% inhibition under specific conditions . The antioxidant capacity is crucial for mitigating oxidative stress-related diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Lipoxygenase : Compounds with similar structures have been shown to inhibit lipoxygenase activity, which plays a role in inflammatory processes .
- Antioxidant Mechanisms : The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.
- Modulation of Apoptotic Pathways : Similar compounds have been found to influence apoptosis in cancer cells, potentially through receptor-mediated pathways.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Ethyl 3-(4-methoxynaphthalen-1-yl)acrylate | CHO | Methoxynaphthalene moiety | Moderate antioxidant activity |
| Ethyl 3-(4-aminophenyl)acrylate | CHNO | Amino group provides different reactivity | Potential anti-cancer properties |
| Ethyl 3-(3-phenyloxyphenyl)acrylate | CHO | Variation in phenoxy position | Similar antioxidant properties |
Case Studies and Research Findings
- Antioxidant Activity : In a study assessing various cinnamic acid derivatives, it was found that modifications in the phenolic structure significantly influenced their antioxidant capacity. The most active compounds displayed over 90% inhibition in lipid peroxidation assays .
- Cancer Cell Studies : Research involving related acrylate compounds indicated promising results in inhibiting the growth of prostate cancer cells. These findings suggest that this compound may possess similar anti-cancer properties, warranting further investigation .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Ethyl (E)-3-(4-phenoxyphenyl)acrylate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis often involves transition metal-catalyzed alkenylation or condensation reactions. For example, ruthenium-catalyzed oxidative alkenylation in water (as described for analogous acrylates) can be adapted using [RuCl₂(p-cymene)]₂ with Cu(OAc)₂·H₂O as a co-catalyst . Optimization includes varying reaction temperatures (e.g., reflux at 75°C under inert atmosphere), solvent polarity, and stoichiometric ratios of reactants. Purification via flash chromatography or recrystallization ensures high purity .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- Stereochemistry : NMR (¹H and ¹³C) coupled with NOESY experiments can confirm the (E)-configuration by analyzing coupling constants (e.g., J ≈ 16 Hz for trans-vinylic protons) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) resolve bond lengths and angles with precision (mean σ(C–C) = 0.004 Å) . For example, Acta Crystallographica reports detail monoclinic polymorphs and disorder analysis in related acrylates .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data when polymorphic forms of this compound are encountered?
- Methodological Answer : Polymorphism analysis requires systematic screening of crystallization solvents (e.g., ethanol, DMSO/water mixtures) and temperature gradients. SCXRD combined with Hirshfeld surface analysis identifies packing motifs and hydrogen-bonding variations. For instance, a second monoclinic polymorph of ethyl 2-cyano-3-(4-methylphenyl)acrylate was resolved by comparing unit cell parameters and torsion angles . Discrepancies in R factors (e.g., R = 0.055 vs. wR = 0.192) may arise from disorder; iterative refinement in SHELXL improves model accuracy .
Q. What strategies are employed to evaluate the intermolecular interactions and packing motifs of this compound in different crystalline environments?
- Methodological Answer :
- Intermolecular Interactions : Hydrogen bonding (e.g., C–H···O, π-π stacking) is quantified via Mercury software using SCXRD data. For example, ethyl 3-(4-hydroxyphenoxy)acrylate exhibits C–O···H interactions at 2.60–2.80 Å .
- Packing Motifs : Comparative analysis of crystal structures (e.g., P2₁/c vs. C2/c space groups) reveals how substituents like phenoxy groups influence lattice stability. Studies on ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate show halogen interactions (C–Cl···F) that stabilize specific packing .
Q. How can researchers design experiments to assess the biological activity of this compound, particularly in enzyme or receptor targeting?
- Methodological Answer :
- In vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to targets (e.g., kinases, GPCRs). For analogs like ethyl caffeate, antioxidant activity is tested via DPPH radical scavenging .
- Structure-Activity Relationships (SAR) : Modify substituents (e.g., methoxy, hydroxyl groups) and compare bioactivity. For example, ethyl 3-(4-methoxyphenyl)acrylate derivatives show varied agrochemical activity depending on substituent position .
Data Contradiction and Analysis
Q. How should conflicting results between spectroscopic and crystallographic data be addressed during structural validation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., solvent-induced conformational changes in solution vs. solid state). Validate NMR data with DFT-calculated chemical shifts (Gaussian09) and cross-check SCXRD torsion angles. For example, ethyl (E)-3-(2-hydroxy-4-methoxyphenyl)acrylate showed a 5° deviation between calculated and observed dihedral angles, resolved via temperature-dependent NMR .
Safety and Handling in Research Settings
Q. What protocols are recommended for safely handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential acrylate volatility.
- Waste Disposal : Neutralize residues with activated charcoal or sodium bicarbonate before disposal. Safety Data Sheets (SDS) for analogs like ethyl caffeate recommend avoiding inhalation and skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
